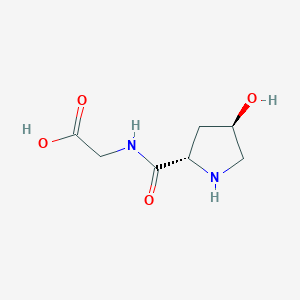
H-Hyp-gly-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Hyp-gly-OH: , also known as hydroxyprolyl-glycine, is a dipeptide composed of hydroxyproline and glycine. This compound is notable for its presence in collagen, a major structural protein in the extracellular matrix of various connective tissues.
Applications De Recherche Scientifique
H-Hyp-gly-OH has a wide range of scientific research applications, including:
Chemistry: Used as a substrate for prolinase (prolyl dipeptidase) in enzymatic studies.
Biology: Promotes the growth of mouse primary fibroblasts on collagen gel, making it useful in cell culture studies.
Industry: Utilized in the production of collagen-based products for cosmetic and therapeutic purposes.
Mécanisme D'action
Target of Action
H-Hyp-gly-OH, a dipeptide containing hydroxyproline and glycine, primarily targets fibroblasts . Fibroblasts are a type of cell that synthesizes the extracellular matrix and collagen, playing a critical role in wound healing and maintaining the structural integrity of connective tissues .
Mode of Action
This compound promotes the growth of primary fibroblasts on collagen gel . This dipeptide is derived from collagen peptides (CP) and has been found to activate fibroblasts, leading to the production of matrix proteins that are essential for maintaining vascular wall homeostasis . In particular, elastic fibers (elastin) are strongly involved in the elasticity of arteries .
Biochemical Pathways
It is known that this dipeptide is involved in the regulation of fibroblast activity and the production of matrix proteins . It’s also suggested that this compound may have a role in the regulation of glycative stress .
Pharmacokinetics
It’s known that this dipeptide can be ingested through hydrolyzed collagen
Result of Action
The action of this compound results in the promotion of fibroblast growth and the production of matrix proteins, which are crucial for maintaining the structural integrity of connective tissues . This dipeptide has potential applications in improving skin by ingesting hydrolyzed collagen . Additionally, it has been suggested that this compound may have immunomodulatory effects .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of collagen gel is necessary for this compound to promote the growth of fibroblasts
Safety and Hazards
The safety data sheet for “H-Hyp-gly-OH” suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Orientations Futures
Analyse Biochimique
Biochemical Properties
H-Hyp-gly-OH plays a significant role in biochemical reactions. It promotes the growth of mouse primary fibroblasts on collagen gel . The nature of these interactions involves the dipeptide’s ability to interact with collagen, a key protein in connective tissues .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by promoting the growth of primary fibroblasts, which are crucial for wound healing and tissue repair .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with collagen. By promoting the growth of fibroblasts on collagen gel, it influences the extracellular matrix, which is crucial for providing structural support to cells .
Temporal Effects in Laboratory Settings
Its role in promoting fibroblast growth suggests potential long-term effects on cellular function .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not fully documented, its promotion of fibroblast growth suggests potential benefits at certain dosages .
Metabolic Pathways
This compound can be used for metabolic research . Its interaction with collagen suggests involvement in the metabolic pathways of connective tissue formation and repair .
Transport and Distribution
Given its interaction with collagen, it may be involved in processes related to the extracellular matrix .
Subcellular Localization
Its interaction with collagen suggests potential localization within the extracellular matrix .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of H-Hyp-gly-OH typically involves solid-phase peptide synthesis (SPPS) using Nα-Fmoc-protected amino acids. The process includes the following steps:
Coupling Reaction: The hydroxyproline and glycine residues are sequentially coupled to a solid support resin.
Deprotection: The Fmoc protecting group is removed using a base such as piperidine.
Cleavage: The dipeptide is cleaved from the resin using a suitable cleavage reagent, often trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the product. Industrial methods often optimize reaction conditions to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions: H-Hyp-gly-OH can undergo various chemical reactions, including:
Oxidation: The hydroxyproline residue can be oxidized to form hydroxyproline derivatives.
Reduction: Reduction reactions can modify the functional groups on the hydroxyproline residue.
Substitution: Substitution reactions can introduce different functional groups onto the glycine or hydroxyproline residues.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often use reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyproline can yield hydroxyproline ketones or aldehydes .
Comparaison Avec Des Composés Similaires
Prolyl-glycine: Another dipeptide with similar structural properties but lacks the hydroxyl group on the proline residue.
Hydroxyprolyl-alanine: Contains hydroxyproline but with alanine instead of glycine.
Prolyl-alanine: Similar to prolyl-glycine but with alanine instead of glycine.
Uniqueness: H-Hyp-gly-OH is unique due to the presence of the hydroxyl group on the proline residue, which significantly enhances the stability of collagen. This hydroxylation is a key factor in the compound’s ability to improve skin health and promote fibroblast growth .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of H-Hyp-gly-OH can be achieved through solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-Hyp-OH", "Fmoc-gly-OH", "HBTU", "DIPEA", "DMF", "TFA", "DCM", "Piperidine", "Rink amide resin" ], "Reaction": [ "1. Swell the Rink amide resin in DCM for 30 minutes.", "2. Deprotect the Fmoc group of the resin-bound Hyp using 20% piperidine in DMF.", "3. Wash the resin with DMF and DCM.", "4. Add Fmoc-gly-OH, HBTU, and DIPEA in DMF to the resin and allow coupling to occur.", "5. Wash the resin with DMF and DCM.", "6. Deprotect the Fmoc group of the resin-bound glycine using 20% piperidine in DMF.", "7. Wash the resin with DMF and DCM.", "8. Add Fmoc-Hyp-OH, HBTU, and DIPEA in DMF to the resin and allow coupling to occur.", "9. Wash the resin with DMF and DCM.", "10. Deprotect the Fmoc group of the resin-bound Hyp and glycine using 20% piperidine in DMF.", "11. Wash the resin with DMF and DCM.", "12. Cleave the peptide from the resin using TFA and scavengers.", "13. Purify the crude peptide using HPLC.", "14. Characterize the purified peptide using analytical techniques such as mass spectrometry and NMR spectroscopy." ] } | |
Numéro CAS |
7672-35-7 |
Formule moléculaire |
C7H12N2O4 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
2-[(4-hydroxypyrrolidine-2-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C7H12N2O4/c10-4-1-5(8-2-4)7(13)9-3-6(11)12/h4-5,8,10H,1-3H2,(H,9,13)(H,11,12) |
Clé InChI |
WFDSWNXTPKLLOT-UHFFFAOYSA-N |
SMILES |
C1C(CNC1C(=O)NCC(=O)O)O |
SMILES canonique |
C1C(CNC1C(=O)NCC(=O)O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2879651.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2879652.png)
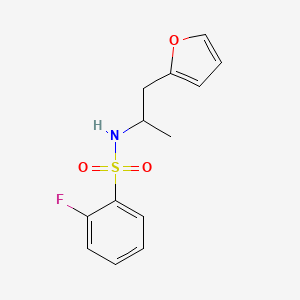

![2,4-dichloro-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2879658.png)
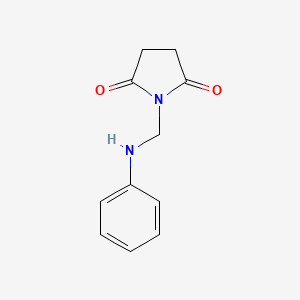
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)acetic acid](/img/structure/B2879661.png)
![2-(7-chloro-5-oxo-[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2879662.png)
![(Z)-5-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2879664.png)
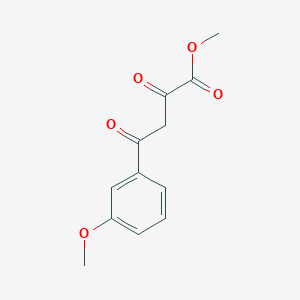
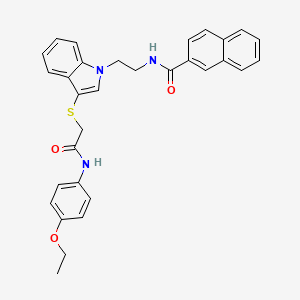


![2,6-dichloro-5-fluoro-N-{2-methylimidazo[1,2-a]pyridin-6-yl}pyridine-3-carboxamide](/img/structure/B2879673.png)
